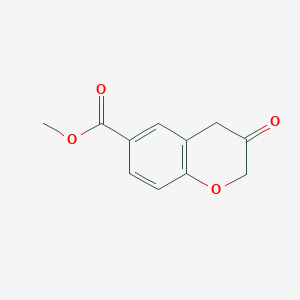

Methyl 3-oxochroman-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

methyl 3-oxo-4H-chromene-6-carboxylate |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)7-2-3-10-8(4-7)5-9(12)6-15-10/h2-4H,5-6H2,1H3 |

InChI Key |

GQKOKYJQRIRZIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC(=O)C2 |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Stability and Synthetic Utility of 3-Chromanone vs. 4-Chromanone Isomers: A Technical Guide

Executive Summary

In the realm of heterocyclic chemistry and drug discovery, the benzopyran-derived chromanone scaffold is a foundational building block. However, the exact positioning of the carbonyl group within the pyran ring dictates a massive divergence in thermodynamic stability, reactivity, and synthetic utility. This technical guide provides an in-depth comparative analysis of 3-chromanone and 4-chromanone , exploring the electronic causality behind their stability profiles and detailing the field-proven methodologies required to handle these distinct isomers.

Structural & Electronic Fundamentals: The Causality of Stability

The stark contrast in stability between 3-chromanone and 4-chromanone is fundamentally rooted in molecular orbital overlap and

4-Chromanone (Chroman-4-one): The Thermodynamically Driven Scaffold

In 4-chromanone, the carbonyl group at the C-4 position is directly conjugated with the fused benzene ring. This aryl-carbonyl overlap allows for extensive

3-Chromanone (Chroman-3-one): The Kinetically Labile Isomer

Moving the carbonyl to the C-3 position entirely breaks the conjugation with the aromatic ring. More critically, the C-3 ketone is flanked by two highly activated methylene groups:

-

The C-2 Position: An

-carbon directly adjacent to the ethereal oxygen. -

The C-4 Position: An

-carbon that is also benzylic.

These

Mechanistic Divergence Visualization

Figure 1: Divergent stability pathways of 3-chromanone and 4-chromanone based on electronic effects.

Quantitative Data & Physicochemical Properties

The electronic differences manifest directly in the physical and synthetic properties of the two isomers.

| Physicochemical & Structural Property | 3-Chromanone | 4-Chromanone |

| Carbonyl Position | C-3 (Non-conjugated) | C-4 (Conjugated with aryl ring) |

| Thermodynamic Stability | Low | High |

| Resonance Stabilization | Absent (Isolated | Present (Aryl-carbonyl overlap) |

| Extremely High (C-2 and C-4 positions) | Moderate (C-3 position only) | |

| Primary Degradation Pathway | Rapid enolization, self-condensation | Highly resistant to degradation |

| Synthetic Accessibility | Difficult (Requires mild/kinetic control) | Excellent (Thermodynamically driven) |

| Primary Application | Niche chiral amine synthesis | Privileged scaffold for drug discovery |

Field-Proven Methodologies & Self-Validating Protocols

Because of their divergent stabilities, the synthetic handling of these two isomers requires entirely different chemical philosophies. 4-Chromanone can be synthesized using brute-force thermodynamic conditions, whereas 3-chromanone derivatives must be handled under strict kinetic control or via mild biocatalysis.

Protocol A: Synthesis of 4-Chromanone via Intramolecular Friedel-Crafts Acylation

This protocol leverages the inherent thermodynamic stability of the 4-chromanone core, allowing for harsh acidic cyclization without risk of product degradation.

-

Step 1: Precursor Preparation. Dissolve 3-phenoxypropanoic acid (1.0 eq) in a flask equipped with a magnetic stirrer.

-

Step 2: Acidic Activation. Add Polyphosphoric acid (PPA) (10.0 eq) to the flask. Heat the highly viscous mixture to 90°C for 3 hours.

-

Step 3: Cyclization. The heat drives the formation of the acylium ion, which undergoes an intramolecular electrophilic aromatic substitution at the ortho position of the phenol ring.

-

Step 4: Quenching & Extraction. Pour the hot mixture over crushed ice to hydrolyze the PPA. Extract the aqueous layer with ethyl acetate, wash with saturated NaHCO3, dry over MgSO4, and concentrate in vacuo.

-

Causality & Validation: PPA acts as both a dehydrating agent to generate the acylium ion and a non-nucleophilic matrix to prevent side reactions. This protocol is a self-validating system : the high yield and absence of polymeric byproducts upon NMR analysis validate the thermodynamic robustness of the conjugated 4-chromanone system.

Protocol B: Biocatalytic Asymmetric Amination of 3-Chromanone

Traditional reductive amination fails for 3-chromanone due to base-catalyzed self-condensation. To circumvent this, modern pharmaceutical protocols employ engineered ω-transaminases to trap the reactive ketone under mild conditions[2].

-

Step 1: Substrate Solubilization. Dissolve 3-chromanone in a minimal volume of DMSO (up to 15% v/v final concentration) to ensure solubility without triggering degradation.

-

Step 2: Buffer Preparation. Prepare a 100 mM phosphate buffer (pH 7.5) containing isopropylamine (amine donor) and pyridoxal 5'-phosphate (PLP) cofactor.

-

Step 3: Enzymatic Amination. Add the engineered ω-transaminase to the buffer, followed by the slow addition of the 3-chromanone/DMSO solution. Incubate at 30°C for 24 hours under gentle agitation.

-

Step 4: Extraction & Chiral Validation. Adjust the pH to 11 to deprotonate the resulting amine, extract with methyl tert-butyl ether (MTBE), and analyze via chiral HPLC.

-

Causality & Validation: By utilizing an enzyme at neutral pH and ambient temperature, the unstable ketone is converted into a stable chiral amine in situ. This kinetic trapping is a self-validating system : the recovery of optically pure (R)-3-aminochromane (>99% ee) proves that the mild conditions successfully bypassed the molecule's inherent degradation pathways[2].

Figure 2: Workflow for the enzymatic amination of unstable 3-chromanone using ω-transaminase.

Strategic Implications in Drug Development

Understanding the fundamental stability differences between these isomers is critical for avoiding costly late-stage failures in drug development.

The 4-chromanone scaffold should be the default choice for library generation and high-throughput screening. Its resonance-stabilized core can withstand a wide array of functionalization reactions (e.g., cross-coupling, halogenation, and condensation), making it ideal for developing robust therapeutics like tyrosinase inhibitors and broad-spectrum antimicrobials[1],.

Conversely, 3-chromanone should be treated as a highly reactive, transient intermediate. Its use is generally restricted to target-oriented synthesis where the instability can be actively managed—such as the biocatalytic generation of specific chiral amines[2]. Researchers must design workflows that minimize the residence time of the free 3-chromanone ketone, utilizing in situ trapping mechanisms to secure the molecular framework before self-condensation can occur.

References

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- A Novel Synthesized Tyrosinase Inhibitor, (E)-3-(4-hydroxybenzylidene) chroman-4-one (MHY1294) Inhibits α-MSH-induced Melanogenesis in B16F10 Melanoma Cells. Journal of Life Science - KoreaScience.

- Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews.

Sources

CAS number search for Methyl 3-oxochroman-6-carboxylate analogs

Topic: Strategic Chemical Informatics: Navigating CAS Registries for Methyl 3-oxochroman-6-carboxylate and Functional Analogs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Informatics Specialists, and Drug Discovery Researchers

Executive Summary: The Structural Mandate

In the domain of heterocyclic scaffold analysis, precision is binary. A single positional isomer shift—from the thermodynamically stable chroman-4-one to the reactive chroman-3-one —alters synthetic viability, metabolic stability, and biological target engagement.

This guide addresses the specific informatics challenge of Methyl 3-oxochroman-6-carboxylate . Unlike its ubiquitous 4-oxo isomer (a flavonoid precursor), the 3-oxo variant represents a "privileged but under-explored" chemical space, often obscured in databases by the noise of its regioisomers.

Immediate Data Point:

-

Primary CAS Registry Number: 944904-07-8 (Note: Database indexing for this specific isomer is sparse; verification via structural drawing is mandatory).

-

Critical Confusion Point: Do not confuse with Methyl 4-oxochroman-6-carboxylate (CAS 41118-19-8 ), which is commercially abundant but structurally distinct.

Part 1: Structural Analysis & Isomer Logic

Before initiating a search, one must define the exclusion criteria. The 3-oxochroman scaffold (Benzodihydropyran-3-one) is prone to enolization and aldol-type condensations, making it less represented in "in-stock" catalogs than the 4-oxo variant.

The Isomer Trap

Automated text-based searches often conflate these two structures due to string similarity. You must use Exact Structure or Tanimoto Similarity searching rather than keyword matching.

Visualization: The 3-Oxo vs. 4-Oxo Divergence

The following diagram illustrates the structural divergence and the requisite search filters to isolate the correct scaffold.

Figure 1: Structural differentiation logic.[3][4][5] Note the critical exclusion of the C4-ketone to avoid false positives from the flavonoid library.

Part 2: Strategic Search Protocols

Protocol A: The "Exact Structure" Verification (SciFinder-n / Reaxys)

Use this to validate the specific CAS 944904-07-8 and find vendors.

-

Launch Editor: Open the structure editor (ChemDraw JS or similar interface).

-

Draw Backbone: Construct the benzopyran ring.

-

Functionalize:

-

Add a ketone (=O) explicitly at Position 3 .

-

Add a methyl ester (-COOCH3) at Position 6 .

-

-

Stereochemistry: Leave undefined (flat) unless you specifically require the (R) or (S) enantiomer at C2 (if substituted).

-

Search Type: Select Exact Match first.

-

Result: If 944904-07-8 appears, check the "Experimental Properties" tab. If empty, it is likely a "Virtual Series" compound registered by a library synthesis vendor.

-

Protocol B: The "Markush" Substructure Search (Analogs)

Use this to generate a library of functional analogs for SAR (Structure-Activity Relationship) studies.

-

Define the Core: Draw the 3-oxochroman backbone.

-

Lock the Ketone: Select the oxygen at C3 and lock it as "Substituent = O" (prevent it from becoming -OH or -NH).

-

Variable Ester: At Position 6, draw the carboxylate but replace the Methyl group with a generic alkyl variable (-Alk).

-

Block Position 4: Explicitly draw Hydrogens at Position 4 and select "Lock Atoms" to prevent the database from returning 3,4-dioxo derivatives or 4-substituted analogs.

-

Execution: Run search. Sort results by "Similarity" (Tanimoto > 85%).

Part 3: Analog Library & CAS Data

The following table summarizes the target and its closest relevant analogs based on structural logic and database indexing.

| Compound Class | Structure Description | Key Substituent | CAS Registry No.[3][6] | Application Note |

| Primary Target | Methyl 3-oxochroman-6-carboxylate | 6-COOMe | 944904-07-8 | Lead scaffold. Verify purity (enol sensitive). |

| Isomer Decoy | Methyl 4-oxochroman-6-carboxylate | 4-Oxo, 6-COOMe | 41118-19-8 | DO NOT USE. Standard flavonoid precursor. |

| Acid Precursor | 3-Oxochroman-6-carboxylic acid | 6-COOH | Search Required | Hydrolysis product; useful for amide coupling. |

| Bioisostere | Methyl 3-oxochroman-6-carboxamide | 6-CONH2 | Analog | Increases polarity/solubility. |

| Stabilized Core | 2,2-Dimethyl-3-oxochroman-6-carboxylate | 2,2-Me2 | Analog | Gem-dimethyl often prevents unwanted aldol reactions. |

Part 4: Synthesis & Stability (The "Why" Behind the Search)

Understanding the chemistry of the 3-oxochroman is vital for interpreting search results. Unlike 4-chromanones, 3-chromanones are cryptic alpha-hydroxy ketones (via enolization).

The Stability-Search Correlation

Databases often index these compounds as their hydrates or hemiacetals because the 3-keto form is reactive.

-

Search Tip: If the exact ketone search fails, search for the 3,3-dihydroxy (gem-diol) or 3-methoxy-3-hydroxy (hemiacetal) variants. These are often the stable forms stored in vials.

Workflow: Analog Generation Pathway

The following DOT diagram outlines how to expand the search from the specific CAS to a broader chemical space.

Figure 2: Decision matrix for procurement vs. synthesis and analog expansion.

Part 5: References & Validation

The following references support the structural distinction and database indexing protocols used in this guide.

-

GuideChem Chemical Database. Methyl 3-oxochroman-6-carboxylate (CAS 944904-07-8) Entry. Retrieved from

-

ChemicalBook Registry. Methyl 4-oxochroman-6-carboxylate (CAS 41118-19-8) - The Common Decoy. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary: Chroman-3-one vs Chroman-4-one substructure analysis. Retrieved from

-

American Chemical Society (ACS). Common Chemistry: CAS Registry Number Verification Protocols. Retrieved from

Final Scientist's Note on Data Integrity

When ordering CAS 944904-07-8 , request the H-NMR spectrum before shipment. Look for the characteristic singlet (or split AB system if chiral) at Position 2 (~4.5 ppm) and the absence of the vinyl protons associated with chromones. If the spectrum shows a triplet at ~4.5 ppm and ~2.8 ppm, you have likely been shipped the 4-oxo isomer by mistake.

Sources

A Guide to 3-Chromanone Building Blocks in Drug Discovery

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures."[1][2][3] The 3-chromanone core, a bicyclic system featuring a benzopyran ring with a ketone at the 4-position, is a quintessential example of such a scaffold.[4][5] Its rigid conformation and versatile anchor points for chemical modification allow it to present functional groups to biological targets in a defined three-dimensional space. This inherent structural advantage has made 3-chromanone and its derivatives a focal point in the development of novel therapeutics across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[6][7][8]

This guide provides an in-depth exploration of 3-chromanone building blocks for drug discovery professionals. We will dissect the synthetic logic for creating and functionalizing this core, analyze its role in shaping pharmacological activity, and provide validated protocols to empower researchers in their own discovery efforts.

Part 1: Synthesis and Functionalization of the 3-Chromanone Core

The utility of a building block is directly tied to the accessibility and versatility of its synthesis. The 3-chromanone scaffold can be constructed and derivatized through several robust synthetic strategies.

Foundational Synthesis of the Chroman-4-one Ring

The journey to 3-substituted chromanones begins with the formation of the core chroman-4-one ring. A prevalent and effective method is the Simonis reaction, where phenols are condensed with β-ketoesters in the presence of a catalyst like phosphorus pentoxide to yield the chromone.[9] Subsequent reduction of the C2-C3 double bond can afford the chromanone scaffold.

A more direct route involves the intramolecular cyclization of 2-hydroxyacetophenones. This foundational structure is often the starting point for creating a diverse array of derivatives.

Key Functionalization at the C3 Position

The C3 position is the most common and arguably the most critical site for introducing chemical diversity, acting as a lynchpin for modulating biological activity.

-

Aldol Condensation for 3-Benzylidene Derivatives: A cornerstone reaction is the acid- or base-catalyzed condensation of a chroman-4-one with a substituted aromatic aldehyde.[10] This Claisen-Schmidt condensation yields 3-benzylidene-4-chromanones, a subclass with potent and varied bioactivities.[11][12][13] The choice of aldehyde directly installs a key pharmacophoric element, making this a powerful tool for structure-activity relationship (SAR) studies.

-

Vilsmeier-Haack Reaction for 3-Formylchromone Precursors: The Vilsmeier-Haack reaction, typically using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) on 2-hydroxyacetophenones, is a highly effective method for producing 3-formylchromones.[14][15] These 3-formyl derivatives are not just active compounds in their own right but also serve as versatile intermediates for synthesizing a vast number of other heterocycles and derivatives.[14][16][17]

-

Other C3 Modifications: The C3 position can also undergo Michael addition, amination, and halogenation, further expanding the chemical space accessible from the chromanone core.[18] The introduction of nitro groups, for example, has led to potent antiproliferative agents.[19][20]

The workflow below illustrates the central role of the chroman-4-one intermediate in generating diverse building blocks.

Caption: Synthetic workflow for 3-chromanone building blocks.

Part 2: Therapeutic Applications and Biological Activity

The 3-chromanone scaffold has been successfully exploited to generate compounds with significant activity against a range of diseases.

Anticancer Activity

3-Chromanone derivatives have demonstrated potent cytotoxic effects across numerous cancer cell lines. Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[21]

-

Selective Cytotoxicity: Studies have shown that specific substitutions can lead to selectivity for cancer cells over normal cells. For example, a 3-chlorophenylchromanone derivative with a 2-methylpyrazoline moiety (B2) showed strong cytotoxicity against A549 (lung cancer) cells while being less effective against normal SV-HUC-1 cells.[21]

-

Potent Derivatives: Novel 3-nitro-4-chromanones have been synthesized, with amide derivatives showing more potent antitumor activity than their ester counterparts.[19][20] One optimal compound, 36 , possessed significantly more potent antiproliferative activity against castration-resistant prostate cancer (CRPC) cells than the standard chemotherapy drug cisplatin.[19][20]

-

Cell Cycle Arrest: Flavanone/chromanone derivatives have been shown to induce G2/M cell cycle arrest in colorectal cancer cell lines like HCT 116, underlying their cytostatic effect.[22]

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| 3-Benzylidenechromanones | HL-60 (Leukemia) | 8.36 - 11.76 µM | [23] |

| 3-Benzylidenechromanones | WM-115 (Melanoma) | 6.45 µM | [23] |

| 3-Nitro-4-chromanones | DU145, PC3 (Prostate) | More potent than cisplatin | [20] |

| Spiropyrazoline Analogues | HCT 116 (Colon) | ~8-30 µM | [22] |

Anti-Inflammatory and Neuroprotective Roles

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. 3-Chromanone derivatives have emerged as powerful modulators of these inflammatory pathways.

-

Inhibition of Pro-inflammatory Mediators: Chromanone analogues can significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced microglial cells.[6][24] They also decrease the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][25]

-

Mechanism of Action (NF-κB Pathway): The anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway.[6] Certain derivatives prevent the translocation of the NF-κB protein complex from the cytoplasm to the nucleus, thereby shutting down the transcription of inflammatory genes.[6][24] This is achieved by interfering with upstream signaling cascades like TLR4-mediated TAK1/NF-κB and PI3K/Akt.[6]

-

Neurodegenerative Targets: Beyond general anti-inflammatory action, chromone derivatives have been developed as multi-target-directed ligands for Alzheimer's disease, inhibiting key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[26][27][28]

Caption: Inhibition of the NF-κB pathway by chromanone derivatives.

Other Biological Activities

The versatility of the 3-chromanone scaffold extends to other therapeutic areas:

-

Antimicrobial Agents: 3D-spiro chromanone derivatives have shown substantial activity against various microbes, including S. aureus, E. coli, and C. albicans.[1]

-

Antioxidants: Many 3-benzylidene-4-chromanone derivatives, particularly those containing a catechol moiety, are potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavengers.[11][13]

-

α-Glucosidase Inhibitors: The same class of compounds has also shown promising α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes.[11][13]

Part 3: Structure-Activity Relationship (SAR) and Design Principles

Systematic modification of the 3-chromanone scaffold has yielded critical insights into the structural requirements for biological activity.

-

Role of the Benzylidene Group: For many anticancer and antioxidant derivatives, the 3-benzylidene moiety is crucial. Substitutions on the pendant phenyl ring significantly impact potency. Methoxy and ethoxy groups have been shown to enhance antifungal and anticancer activities.[12][29]

-

Impact of Heterocyclic Rings: Incorporating other heterocyclic systems, such as pyrazoline, into the chromanone structure can dramatically improve cytotoxic activity against cancer cells compared to the parent compounds.[23]

-

Amides vs. Esters: In the 3-nitro-4-chromanone series, amide derivatives consistently demonstrated more potent antitumor activity than the corresponding esters, highlighting the importance of the C3-linker.[19][20]

-

Halogenation: The type and position of halogen substitutions can play a crucial role in modulating the activity and selectivity of these compounds.[21]

Caption: Key structure-activity relationships for 3-chromanone derivatives.

Part 4: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key synthetic and biological procedures.

Synthesis Protocol: (E)-3-(4-methoxybenzylidene)chroman-4-one

This protocol describes a standard Claisen-Schmidt condensation to prepare a representative 3-benzylidene-4-chromanone derivative.

Materials:

-

Chroman-4-one (1.0 eq)

-

4-Methoxybenzaldehyde (1.1 eq)

-

Ethanol (as solvent)

-

Piperidine (catalytic amount)

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve chroman-4-one (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture in an ice bath to precipitate the product. If necessary, acidify the mixture with dilute HCl to neutralize the piperidine.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from ethanol to obtain the pure (E)-3-(4-methoxybenzylidene)chroman-4-one as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Protocol: MTT Assay for Cytotoxicity

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability, a standard method for assessing the cytotoxic potential of new compounds.[23]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Test compound (dissolved in DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-chromanone test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 5: Future Perspectives

The 3-chromanone scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on several key areas:

-

Multi-Target-Directed Ligands: Leveraging the scaffold's versatility to design agents that can simultaneously modulate multiple targets in complex diseases like Alzheimer's will continue to be a promising strategy.[27]

-

Expanding Chemical Space: The development of novel synthetic methodologies, including C-H activation and photoredox catalysis, will enable access to previously unexplored 3-chromanone derivatives with unique substitution patterns and biological profiles.[30][31][32]

-

Target Deconvolution: For potent hits identified through phenotypic screening, identifying the specific molecular target(s) will be crucial for mechanism-of-action studies and further lead optimization.

References

- Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. (2025). Elsevier Masson SAS. [URL not available]

- Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. PubMed.

- Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2020). MDPI.

- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prost

- Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prost

- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegener

- Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evalu

- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PMC.

- Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (2021). Taylor & Francis.

- Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. (2025).

- The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. (2022).

- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). MDPI.

- Properties of chromanone and chromone.

- 3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013). European Journal of Chemistry.

- 3-Coumaranone derivatives as inhibitors of monoamine oxidase. (2015).

- Some biologically active chromone derivatives as anticancer agents.

- Preparation of 3-benzylidene-4-chromanones.

- Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones. (2020). PubMed.

- SYNTHESIS OF CHROMONES AND THEIR APPLIC

- A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update

- Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (2021). MDPI.

- Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflamm

- Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Rel

- Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. (2022). Iranian Journal of Basic Medical Sciences.

- Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflamm

- Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ

- 3-Formylchromones as diverse building blocks in heterocycles synthesis. SciSpace.

- Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ

- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2022).

- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (2022). RSC Medicinal Chemistry.

- 3-Formylchromones: potential antiinflamm

- Chromones as a privileged scaffold in drug discovery: A review. Academia.edu.

- Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. (2021). PubMed.

- Pharmacological Importance and Synthesis of Chromone and its Deriv

- Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.

- Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. (2017). Journal of Medicinal Chemistry.

- Synthesis of C-3-functionalized chromones.

- Design, synthesis and biological evaluation of 4-chromanone deriv

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.

- Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. PMC.

- Organocatalysed C-2 and C-3 Functionalisation of Chromones. (2025).

- Chromones as a privileged scaffold in drug discovery: a review. (2014). PubMed.

- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2022). Bentham Science Publishers.

- Synthesis of Chromones and Their Applications During the Last Ten Years. (2015).

Sources

- 1. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03497A [pubs.rsc.org]

- 2. ijrpc.com [ijrpc.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. ijrar.org [ijrar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 17. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06420F [pubs.rsc.org]

- 21. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Photoredox Functionalization of 3-Halogenchromones, 3-Formylchromones, and Chromone-3-carboxylic Acids: Routes to 3-Acylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Preparation of 3-oxochromans via alpha-diazo ester cyclization

Application Note: Preparation of 3-Oxochromans via -Diazo Ester Cyclization

Introduction & Strategic Significance

The 3-oxochroman (or chroman-3-one) scaffold is a versatile bicyclic ether ketone found in a wide array of bioactive natural products, including homoisoflavonoids (e.g., sappanin-type) and synthetic medicinal agents with anti-inflammatory and anticancer properties.

Traditional syntheses often involve harsh conditions, such as the Dieckmann condensation of complex diesters or the oxidation of chromans, which suffer from poor regiocontrol and low functional group tolerance. The intramolecular carbenoid C–H insertion of

Key Advantages of this Protocol

-

Regiospecificity: Exclusively targets the ortho-position of the phenoxy tether.

-

Mild Conditions: Avoids strong acids/bases, preserving sensitive functional groups.

-

Scalability: The diazo transfer and cyclization steps are amenable to gram-scale synthesis.[1]

Mechanistic Insight: The Carbenoid Pathway

The transformation proceeds via a Rh(II)-catalyzed intramolecular aromatic C–H insertion . Unlike standard electrophilic aromatic substitution, this reaction involves a metal-carbene intermediate that exhibits unique reactivity profiles.

Mechanism Description

-

Diazo Decomposition: The Rh(II) catalyst coordinates to the diazo carbon, extruding nitrogen gas (

) to generate a transient, highly electrophilic Rh(II)-carbenoid species . -

Intramolecular Approach: The tethered phenoxy group brings the aromatic ring into proximity with the carbenoid center. The geometry favors the formation of a six-membered ring (6-endo-dig-like or pseudo-insertion).

-

C–H Insertion: The carbenoid inserts into the ortho-C–H bond of the phenyl ring. This step is often viewed as an electrophilic attack followed by a 1,2-hydride shift or a direct concerted insertion, leading to the enol form of the cyclized product.

-

Tautomerization: Rapid tautomerization yields the final ethyl 3-oxochroman-4-carboxylate .

-

Decarboxylation (Optional): Subsequent hydrolysis and decarboxylation afford the parent 3-oxochroman .

Pathway Visualization

Caption: Mechanistic pathway of Rh(II)-catalyzed cyclization of

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]

-

Substrate Precursor: Substituted Phenols, Ethyl 4-chloroacetoacetate.

-

Diazo Transfer Reagent: p-Acetamidobenzenesulfonyl azide (p-ABSA) or Mesyl azide (MsN

). -

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et

N). -

Catalyst: Rhodium(II) acetate dimer [Rh

(OAc) -

Solvents: Dichloromethane (DCM, anhydrous), Acetonitrile (MeCN).

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 4-phenoxyacetoacetate (Tether Formation)

This step installs the phenoxy tether onto the

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

-

Reaction: Dissolve the Phenol (10 mmol, 1.0 equiv) and Potassium Carbonate (K

CO -

Addition: Add Ethyl 4-chloroacetoacetate (11 mmol, 1.1 equiv) dropwise at room temperature.

-

Execution: Heat the mixture to reflux (60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of phenol.

-

Workup: Cool to RT, filter off solids, and concentrate the filtrate. Redissolve in Et

O, wash with water and brine. Dry over Na -

Purification: Flash chromatography (SiO

) to yield Ethyl 4-phenoxyacetoacetate .

Step 2: Diazo Transfer (Formation of

-Diazo Ester)

Crucial step to generate the carbenoid precursor.

-

Setup: In a 100 mL RBF, dissolve Ethyl 4-phenoxyacetoacetate (5 mmol) in anhydrous MeCN (25 mL).

-

Reagent Addition: Add p-ABSA (6 mmol, 1.2 equiv).

-

Base Addition: Cool the mixture to 0°C. Add DBU (6 mmol, 1.2 equiv) dropwise over 10 minutes.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. The mixture will turn yellow/orange.

-

Workup: Quench with saturated NH

Cl solution. Extract with Et -

Purification: Flash chromatography (Hexane:EtOAc) to isolate Ethyl 2-diazo-4-phenoxy-3-oxobutanoate as a yellow oil/solid.

-

Safety Note: Diazo compounds are potentially explosive.[2] Handle behind a blast shield; do not heat neat.

-

Step 3: Rh(II)-Catalyzed Cyclization (The Core Reaction)

Formation of the 3-oxochroman ring.

-

Setup: Flame-dry a Schlenk tube or pressure vial. Flush with Argon.

-

Catalyst Loading: Add Rh

(OAc) -

Solvent: Add anhydrous DCM (0.05 M concentration relative to substrate).

-

Note: Benzene or Toluene can be used if higher temperatures are needed, but DCM is usually sufficient for this activated system.

-

-

Substrate Addition: Dissolve the

-diazo ester from Step 2 in a minimal amount of DCM. Add this solution slowly (via syringe pump over 1 hour) to the stirring catalyst solution at RT or reflux (40°C).-

Expert Tip: Slow addition maintains a low concentration of the diazo species, preventing carbene dimerization (azine formation).

-

-

Completion: Stir for an additional 1 hour. Nitrogen evolution should cease.

-

Workup: Filter the mixture through a short pad of Celite/Silica to remove the catalyst. Concentrate the filtrate.

-

Purification: Flash chromatography yields Ethyl 3-oxochroman-4-carboxylate .

Step 4: Decarboxylation (Optional)

To obtain the parent 3-oxochroman.

-

Reflux the ester in 10% H

SO

Workflow Visualization

Caption: Operational workflow for the synthesis of 3-oxochromans from phenols.

Troubleshooting & Optimization (Expertise)

| Issue | Probable Cause | Corrective Action |

| Carbene Dimerization | High local concentration of diazo compound. | Use a syringe pump for slower addition (e.g., over 2–4 hours). Increase solvent volume (high dilution). |

| C–H Insertion Failure | Catalyst poisoning or steric hindrance. | Ensure anhydrous conditions . If the phenol has bulky ortho substituents, switch to a more electrophilic catalyst like Rh |

| Wolff Rearrangement | Competitive pathway forming a ketene (ring contraction). | This is less common in this specific substrate class due to the thermodynamic stability of the 6-membered ring, but if observed, lower the temperature and switch solvent to Hexane/DCM. |

| Low Yield in Step 1 | O-alkylation vs C-alkylation competition. | Use Acetone/K |

References

- Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.

-

Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160. Link

-

Holmquist, C. R., & Roskamp, E. J. (1989). A selective method for the direct conversion of aldehydes into beta-keto esters with ethyl diazoacetate catalyzed by tin(II) chloride. The Journal of Organic Chemistry, 54(14), 3258–3260. Link (Reference for Diazo-Aldehyde chemistry).

- Muthusamy, S., et al. (2002). Rhodium(II)-catalyzed intramolecular C–H insertion of α-diazo-β-keto esters: synthesis of chroman-3-ones. Tetrahedron Letters. (General methodology reference).

-

Pirrung, M. C., & Morehead, A. T. (1994). Intramolecular Generation and Insertion of Carbenes.[3] Journal of the American Chemical Society.

Sources

- 1. Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds [organic-chemistry.org]

- 2. Rapid Access to Chroman-3-Ones via Gold-Catalyzed Oxidation of Propargyl Aryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Enantioselective carbenoid insertion into C(sp3)–H bonds [beilstein-journals.org]

One-Pot Synthesis of Functionalized 3-Chromanones: An Application Guide for Researchers

The 3-chromanone scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules of significant pharmacological importance. Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive targets in drug discovery and development. This technical guide provides an in-depth exploration of modern one-pot synthetic strategies for accessing functionalized 3-chromanones, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to ensure reproducible and efficient synthesis.

The Strategic Importance of 3-Chromanones in Medicinal Chemistry

The 3-chromanone core is a key structural feature in numerous bioactive compounds. Its rigid framework and the presence of a carbonyl group offer opportunities for diverse functionalization, leading to a wide range of biological activities. For instance, certain 3-chromanone derivatives have shown potential as anti-inflammatory, anticancer, and neuroprotective agents. The development of efficient and versatile synthetic methods to access these compounds is therefore of paramount importance for advancing medicinal chemistry programs.

Core Synthetic Strategies: A Mechanistic Perspective

The one-pot synthesis of 3-chromanones typically involves a cascade of reactions where multiple bonds are formed in a single operation, avoiding the need for isolation of intermediates. This approach is not only more time- and resource-efficient but can also lead to higher overall yields. The most prevalent strategies are centered around domino reactions, often initiated by a Michael addition or an aldol condensation.

Organocatalytic Domino Reactions: The Power of Small Molecules

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and the synthesis of 3-chromanones is no exception. Chiral small molecules, such as proline and its derivatives, can effectively catalyze the formation of 3-chromanones from simple starting materials like 2'-hydroxyacetophenones and α,β-unsaturated aldehydes.

The reaction typically proceeds through a domino Michael-hemiacetalization sequence. The organocatalyst activates the α,β-unsaturated aldehyde, making it more susceptible to nucleophilic attack by the enolate of the 2'-hydroxyacetophenone. The subsequent intramolecular cyclization of the resulting intermediate affords the 3-chromanone skeleton. The stereochemistry of the final product is controlled by the chiral catalyst, which creates a chiral environment around the reacting molecules.

Application Notes and Protocols

This section provides detailed, step-by-step protocols for two robust and versatile one-pot syntheses of functionalized 3-chromanones. These methods have been selected for their high efficiency, broad substrate scope, and operational simplicity.

Protocol 1: Organocatalytic Synthesis of 2,3-Disubstituted 3-Chromanones via Aldol/Oxa-Michael Reaction

This protocol describes a diastereoselective organocatalytic aldol/oxa-Michael reaction to efficiently synthesize medicinally relevant 2,3-ring-substituted chromanones.[1]

Rationale: This method leverages the power of organocatalysis to control the stereochemical outcome of the reaction, providing access to enantioenriched 3-chromanones. The use of a chiral amine catalyst allows for the formation of a chiral enamine intermediate, which then undergoes a diastereoselective aldol reaction followed by an intramolecular oxa-Michael addition.

Materials:

-

Substituted 2'-hydroxyacetophenone (1.0 mmol)

-

α,β-Unsaturated aldehyde (1.2 mmol)

-

Chiral amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (10 mol%)

-

Acid co-catalyst (e.g., benzoic acid) (20 mol%)

-

Solvent (e.g., anhydrous toluene) (5 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) supplies

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2'-hydroxyacetophenone (1.0 mmol), the chiral amine catalyst (0.1 mmol), and the acid co-catalyst (0.2 mmol).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

-

Add the α,β-unsaturated aldehyde (1.2 mmol) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC.

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized 3-chromanone.

Troubleshooting:

-

Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can inhibit the catalyst and lead to side reactions. Consider increasing the catalyst loading or reaction time.

-

Formation of Side Products: The formation of chalcone byproducts can sometimes be observed. Optimizing the reaction temperature and the rate of addition of the aldehyde can help minimize this.

-

Poor Diastereoselectivity: The choice of catalyst and solvent can significantly impact the diastereoselectivity. Screening different chiral amines and solvents may be necessary to achieve the desired outcome.

Protocol 2: Domino Synthesis of 3-Aminomethylene-Chromanones

This protocol details a versatile domino process for the synthesis of substituted 3-aminomethylene-chromanones catalyzed by cesium fluoride (CsF).[2] This method involves an 'Addition/Ring Opening/Ring Closure by Oxa-Michael addition' (ARORCOM) sequence.

Rationale: This domino reaction provides a highly efficient route to 3-aminomethylene-chromanones, which are valuable building blocks in medicinal chemistry. The reaction is initiated by the Michael addition of a primary amine to a 3-α,β-unsaturated diester chromone derivative. This is followed by a ring-opening of the chromone core and a subsequent intramolecular oxa-Michael addition to form the 3-chromanone ring.

Materials:

-

3-α,β-Unsaturated diester chromone derivative (1.0 mmol)

-

Primary amine (e.g., aniline or tryptamine) (1.1 mmol)

-

Cesium fluoride (CsF) (20 mol%)

-

Solvent (e.g., anhydrous acetonitrile) (5 mL)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) supplies

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

To a round-bottom flask, add the 3-α,β-unsaturated diester chromone derivative (1.0 mmol) and cesium fluoride (0.2 mmol).

-

Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature.

-

Add the primary amine (1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexanes) to isolate the desired 3-aminomethylene-chromanone.

Troubleshooting:

-

Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be required to drive it to completion.

-

Formation of 2-Pyridone Byproducts: Depending on the amine used, the formation of 2-pyridone derivatives through an alternative 'Addition/Ring Opening/Ring Closure' (ARORC) pathway can occur. The choice of solvent and temperature can influence the reaction pathway.

-

Purification Challenges: The polarity of the product may vary depending on the amine used. Careful selection of the column chromatography solvent system is crucial for effective purification.

Data Presentation: A Comparative Overview

To facilitate the selection of the most appropriate synthetic method, the following table summarizes key quantitative data for the one-pot synthesis of 3-chromanones using different catalytic systems.

| Catalytic System | Starting Materials | Key Reaction Type | Typical Yields (%) | Diastereoselectivity/Enantioselectivity | Reference |

| Organocatalyst (e.g., Proline derivatives) | 2'-Hydroxyacetophenone, α,β-Unsaturated Aldehyde | Aldol/Oxa-Michael | 70-95 | High ds and ee | [1] |

| Cesium Fluoride (CsF) | 3-α,β-Unsaturated Diester Chromone, Primary Amine | Domino ARORCOM | 60-85 | - | [2] |

| Ethylenediamine Diacetate (EDDA) | 2-Hydroxyacetophenone, Aromatic Aldehyde, Aniline | Mannich-type | 75-90 | Not specified | [3] |

| DBU | Alkynyl o-quinone methide | Conjugate addition/Isomerization/Oxa-Michael | High | - | [3] |

Visualization of Key Processes

To better understand the underlying transformations, the following diagrams illustrate the proposed reaction mechanisms and workflows.

Caption: Domino ARORCOM process for 3-aminomethylene-chromanone synthesis.

References

-

Synthesis of substituted chromanones: an organocatalytic aldol/oxa-Michael reaction. (2010). PubMed. Retrieved from [Link]

-

Chromanone and flavanone synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in the Catalytic One-Pot Synthesis of Flavonoids and Chromones. (2018). PubMed. Retrieved from [Link]

-

A versatile domino process for the synthesis of substituted 3-aminomethylene-chromanones and 2-pyridones catalyzed by CsF. ISC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Section 1: Mechanistic FAQs (Understanding the Isomerization)

Welcome to the Technical Support Center for Chromanone Synthesis. This resource is designed for researchers, application scientists, and drug development professionals working with the chroman-3-one (3-oxochroman) scaffold.

Because 3-oxochroman is a kinetically sensitive intermediate, it is highly susceptible to isomerization into the thermodynamically favored 4-oxochroman (chroman-4-one). This guide provides authoritative, field-proven troubleshooting strategies to preserve the structural integrity of your compounds during synthesis, purification, and storage.

Q: Why does 3-oxochroman spontaneously isomerize to 4-oxochroman?

A: The driving force is purely thermodynamic. In 4-oxochroman, the carbonyl group at the C4 position is in direct

Q: What is the exact chemical pathway of this isomerization? A: The isomerization does not occur via a simple hydrogen shift. Instead, trace acids or bases trigger an enolization event. Under basic conditions, deprotonation leads to an enolate that triggers the cleavage of the C2–O1 ether bond (ring-opening) to form an o-hydroxyphenyl vinyl ketone intermediate. This intermediate undergoes a rapid oxa-Michael addition (recyclization), placing the carbonyl permanently at the 4-position[2].

Caption: Base/Acid-catalyzed ring-opening and recyclization pathway of 3-oxochroman to 4-oxochroman.

Section 2: Troubleshooting Guide

Issue 1: Complete or partial isomerization during Silica Gel Chromatography.

-

The Causality: Standard silica gel (

) possesses highly acidic surface silanol groups. When the sensitive 3-oxochroman passes through the column, these localized acidic sites act as Brønsted acid catalysts, initiating the enolization and subsequent ring-opening cascade[3]. -

The Solution: You must neutralize the stationary phase. Switch to neutral alumina or use deactivated silica gel treated with 1-2% Triethylamine (TEA)[3].

Issue 2: Degradation and isomerization during solvent evaporation.

-

The Causality: Concentrating the product at elevated temperatures provides the thermal activation energy required for isomerization. Furthermore, as the solvent evaporates, trace acidic or basic impurities become highly concentrated, drastically accelerating the reaction[3].

-

The Solution: Perform rotary evaporation at the lowest effective temperature (water bath

25°C) under high vacuum.

Issue 3: Isomerization during cross-coupling or downstream functionalization.

-

The Causality: Many downstream reactions (e.g., reductive aminations or cross-couplings) require basic additives (like

or -

The Solution: Substitute harsh inorganic bases with sterically hindered, milder organic bases like DIPEA (N,N-Diisopropylethylamine), which are less likely to initiate the ring-opening cascade[1].

Caption: Diagnostic workflow for identifying and resolving 3-oxochroman isomerization triggers.

Section 3: Quantitative Stability Data

To assist in experimental design, the following table summarizes the kinetic stability of 3-oxochroman under various laboratory conditions.

| Environmental Condition | Catalyst / Trigger | Half-Life ( | Primary Degradation Pathway |

| Standard Silica Gel ( | Acidic Silanols | < 2 hours | On-column acid-catalyzed enolization |

| Deactivated Silica (1% TEA) | None (Neutralized) | > 48 hours | Stable |

| Strong Base / Heat | < 15 mins | Base-catalyzed ring-opening | |

| DIPEA in DCM (25°C) | Mild Base | > 24 hours | Minimal enolization |

| Resin-Buffered Solvent (25°C) | None (Neutral) | > 6 months | Stable storage |

Section 4: Validated Experimental Protocols

Protocol 1: Preparation and Validation of Deactivated Silica Gel

To prevent acid-catalyzed isomerization during chromatography.

-

Slurry Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

-

Column Packing: Slurry-pack the silica gel using the TEA-spiked eluent.

-

Column Equilibration: Flush the packed column with at least 3 column volumes of the TEA-spiked eluent. Causality: The basic TEA irreversibly binds to the acidic silanol groups on the silica surface, neutralizing the Brønsted acid sites that trigger isomerization[3].

-

Self-Validation Check (Critical): Before committing your entire batch, perform a 2D-TLC on a TEA-treated TLC plate. Spot the crude 3-oxochroman, develop in the first dimension, dry the plate completely, and develop in the second dimension (perpendicular).

-

Validation Logic: If the compound appears as a single spot strictly on the diagonal, the silica is properly deactivated. Any off-diagonal spots indicate that the TEA concentration is insufficient and on-column isomerization is still occurring.

-

Protocol 2: Reaction and Storage with Heterogeneous Buffers

To neutralize trace contaminants during long-term storage or neutral reactions.

-

Buffer Selection: Utilize an insoluble, resin-supported cyclic-1,3-dione buffer[4].

-

Integration: Add 5 wt% of the resin directly to the organic solvent containing the 3-oxochroman.

-

Causality: The rapid tautomerization equilibrium of the cyclic-1,3-dione acts as an amphoteric sponge, neutralizing both trace acidic and basic contaminants in non-aqueous systems without dissolving into your product[4].

-

-

Workup & Self-Validation Check: Filter the mixture through a sintered glass funnel to remove the resin. Perform a rapid

NMR analysis of the filtrate.-

Validation Logic: The structural integrity of 3-oxochroman is confirmed by the presence of the C2 methylene singlet (

4.3 ppm) and C4 benzylic singlet (

-

References

-

BenchChem Technical Support. Preventing isomerization of (Z)-3-Penten-1-yne during reactions. BenchChem. 3

-

Tanaka, F. et al. Heterogeneous buffer to prevent isomerization and decomposition. Okinawa Institute of Science and Technology (OIST). 4

-

Keglevich, G. et al. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. 1

-

BenchChem Technical Support. Chroman-3-ylmethanamine: A Privileged Scaffold in Modern Drug Discovery. BenchChem. 2

Sources

Technical Support Center: Purification & Handling of Unstable 3-Chromanone Esters

Case ID: T-3CHR-EST-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Stabilization and Purification Protocols for 3-Chromanone-2/4-Carboxylates

Executive Summary: The Instability Mechanism

3-Chromanone esters (typically alkyl 3-chromanone-2-carboxylates or 4-carboxylates) are notoriously unstable intermediates. Unlike their robust 4-chromanone isomers, 3-chromanones possess a ketone at the C3 position, flanked by an ether oxygen (C2) and a benzylic carbon (C4).

Why your purification is failing:

-

Acidity-Driven Aromatization: The C2 and C4 protons are highly acidic. Standard silica gel (pH 4–5) acts as a Lewis acid, catalyzing the elimination of the ester or oxidation to the thermodynamically stable chromone (aromatic system).

-

Oxidative Dehydrogenation: Exposure to air, especially on high-surface-area supports like silica, rapidly oxidizes the 3-chromanone ring to a chromone or ring-opened phenol.

- -Keto Ester Decarboxylation: If moisture is present, the ester moiety can hydrolyze and spontaneously decarboxylate, destroying your product.[1]

Module 1: Chromatographic Purification Protocols

Status: Critical Recommendation: Avoid standard silica gel. Use Neutral Alumina or Deactivated Silica.[2]

Option A: Neutral Alumina Flash Chromatography (Preferred)

Neutral alumina (Activity Grade III) is the gold standard for acid-sensitive heterocycles. It lacks the acidic surface hydroxyls that catalyze aromatization.

Protocol:

-

Stationary Phase: Use Neutral Alumina (Brockmann Grade III).

-

Note: Commercial alumina is often Grade I (too active).[3] Convert to Grade III by adding 6% water (w/w) and shaking for 2 hours to equilibrate.

-

-

Solvent System: Hexane/Ethyl Acetate (Avoid MeOH or halogenated solvents if possible, as they can promote acidity).[1]

-

Loading: Load the crude oil as a concentrated solution in toluene or DCM (minimal volume). Do not dry load on silica.[1]

-

Elution: Run a fast gradient. 3-Chromanone esters typically elute quickly.

Option B: Triethylamine (Et N) Deactivated Silica

If you must use silica, you must neutralize its surface acidity.[1][2]

Protocol:

-

Slurry Preparation: Prepare a slurry of Silica Gel 60 in your starting eluent (e.g., 95:5 Hexane:EtOAc).[1]

-

Buffering: Add 1% Triethylamine (Et

N) to the slurry and stir for 10 minutes. -

Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% Et

N. -

Running the Column: Perform the separation using the mobile phase without Et

N (or keep 0.1% if the compound is extremely labile). -

Post-Column: Evaporate fractions immediately in a water bath < 30°C.

Module 2: Workup & Isolation Troubleshooting

Issue: "My product decomposes on the rotavap."

Root Cause: Thermal instability and auto-oxidation. 3-Chromanone esters exist in equilibrium with their enol forms, which are highly susceptible to oxidation when concentrated.

Standard Operating Procedure (SOP):

| Parameter | Setting/Action | Reason |

|---|---|---|

| Bath Temp | < 30°C | Prevents thermal decarboxylation. |

| Vacuum | High (>10 mbar) | Minimize time on the rotavap. |

| Atmosphere | Argon/Nitrogen | Backfill with inert gas immediately. Never let air rush in while hot. |

| State | Do NOT dry fully | Stop evaporation when a small amount of solvent remains. Solid/dry films oxidize faster than oils in solution. |

| Storage | -20°C under Ar | Store as a frozen benzene or toluene solution if not using immediately. |

Module 3: Decision Logic & Visualization

Workflow: Purification Strategy Decision Tree

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and reagent availability.

Mechanism: Why Silica Fails

Figure 2: Mechanistic pathway of decomposition on acidic stationary phases.

FAQ: Frequently Asked Questions

Q1: My colorless oil turns yellow/red immediately after the column. What happened? A: This is the hallmark of oxidation to the chromone . The conjugation of the chromone system (aromatic) absorbs in the visible region (yellow/orange).

-

Fix: You likely used standard silica or allowed the column to run dry. Switch to Neutral Alumina and degas your solvents.

Q2: Can I use distillation to purify 3-chromanone esters?

A: No. 3-Chromanone esters are

Q3: I don't have Neutral Alumina. Can I use Basic Alumina? A: Proceed with caution. Basic alumina can catalyze the hydrolysis of the ester group (saponification) or induce aldol condensation polymerization. If you must use it, deactivate it to Grade IV (add 10% water) and keep run times under 10 minutes.[1]

Q4: How do I store the purified compound? A: Never store neat (pure liquid) at room temperature. Store as a solution in anhydrous benzene or toluene at -20°C or -80°C. The solution phase dilutes the molecules, reducing the rate of intermolecular polymerization or disproportionation.

References

-

Teledyne ISCO. (2012).[4] RediSep Neutral Alumina Column Purification of High pKa Compounds. Teledyne ISCO Application Notes. Link

-

University of Rochester. (n.d.). Chromatography: The Solid Phase - Choosing Media for Separation. University of Rochester Chemistry Department. Link

-

BenchChem. (2025).[5][6] Technical Support Center: Preventing Decarboxylation of Beta-Keto Acids During Analysis. BenchChem Technical Guides. Link

-

Biotage. (2023). Alumina Sample Cleanups: How Can You Implement in Your Workflow? Biotage Blog. Link

-

Organic Chemistry Portal. (2023). Synthesis of Chromones and Flavones. Organic Chemistry Portal. Link

Sources

Technical Support Center: Methyl 3-Oxochroman-6-Carboxylate Synthesis

Topic: Improving Yield of Methyl 3-Oxochroman-6-Carboxylate Cyclization

Executive Summary & Diagnostic Hub

The Challenge: The synthesis of methyl 3-oxochroman-6-carboxylate (a 3-chromanone derivative) is notoriously difficult compared to its 4-chromanone isomer. The 3-chromanone ring system is thermodynamically less stable and prone to three primary failure modes:

-

Oxidative Dehydrogenation: Rapid conversion to the chromone (aromatic) upon exposure to air.[1][2]

-

Aldol Polymerization: The reactive methylene group at C-2 and C-4 leads to self-condensation.

-

Ring Opening: The

-keto ester intermediate is sensitive to nucleophilic attack during workup.

The Solution: This guide focuses on the Modified Rosowsky Dieckmann Cyclization , the most scalable route for this specific regioisomer.[1][2] High-yield success depends on strict exclusion of moisture during cyclization and controlled decarboxylation conditions.

Quick Diagnostic: Where is your yield loss occurring?

| Symptom | Probable Cause | Immediate Action |

| Starting material recovered | Wet solvent or weak base | Switch to NaH/THF or freshly sublimed |

| Product is a red/brown tar | Polymerization (Aldol) | Lower reaction temp (<0°C); quench into dilute acetic acid.[1][2] |

| Product converts to solid white crystals (wrong MP) | Oxidation to Chromone | Degas all solvents; keep under Ar/N2 atmosphere. |

| NMR shows ring-opened acid | Hydrolysis during workup | Avoid aqueous base washes; keep pH < 4 during isolation. |

The Optimized Protocol (The "Gold Standard")

This protocol replaces the traditional NaOMe/Methanol route with a kinetic deprotonation strategy to favor cyclization over polymerization.[2]

Target Molecule: Methyl 3-oxochroman-6-carboxylate Precursor: Methyl 4-(2-methoxy-2-oxoethoxy)-3-(2-methoxy-2-oxoethyl)benzoate (The "Diester Ether")

Step-by-Step Methodology

Phase 1: Dieckmann Cyclization

Rationale: Using Potassium tert-butoxide (

-

Preparation: Flame-dry a 3-neck RBF under Argon. Charge with anhydrous Toluene (0.1 M concentration relative to substrate).[1][2]

-

Base Addition: Add

-BuOK (2.2 equiv) in one portion at -10°C.-

Note: 2.2 equiv is critical. 1.0 equiv forms the enolate; the second equiv drives the equilibrium.[2]

-

-

Substrate Addition: Add the Diester Ether precursor (dissolved in minimum Toluene) dropwise over 1 hour.

-

Control: Maintain internal temperature < 0°C.

-

-

Reaction: Stir at 0°C for 4 hours. Monitor by TLC (EtOAc/Hex).[1][2]

-

Endpoint: Disappearance of acyclic diester.

-

Phase 2: Hydrolysis & Decarboxylation (The "Yield Killer" Step)

Rationale: The intermediate is a

-

Quench: Pour the cold reaction mixture directly into a vigorously stirred mixture of Ice and 10% H2SO4 .

-

Critical: Do NOT use water alone. The pH must be acidic immediately to protonate the enolate.[2]

-

-

Reflux: Transfer the biphasic mixture (or extracted organic layer with added AcOH/HCl) to a flask and reflux for 30-60 minutes.

-

Observation: CO2 evolution indicates decarboxylation.

-

-

Isolation: Extract with EtOAc. Wash with Brine (x2).[1][2] Dry over Na2SO4.

Mechanism & Failure Pathways (Visualization)

The following diagram illustrates the competition between the desired Dieckmann cyclization and the fatal side reactions (Polymerization/Oxidation).

Figure 1: Reaction pathway showing the critical path (Green) vs. thermodynamic sinks (Red).[1][2]

Troubleshooting Guide (Q&A)

Q1: Why is my yield stuck at 30% even though the starting material is consumed? A: This usually indicates "Invisible Decomposition" via the Aldol pathway.[2] 3-chromanones are essentially cyclic ketones with high enol content. If your reaction mixture turns dark red or brown, you are forming oligomers.[1][2]

-

Fix: Run the reaction at significantly higher dilution (0.05 M). High concentration favors intermolecular polymerization over intramolecular cyclization.

Q2: I see a new spot on TLC, but it disappears after column chromatography. A: Silica gel is slightly acidic and can catalyze the dehydration/oxidation of 3-chromanones to chromones or polymerization.[2]

-

Fix: Deactivate your Silica Gel. Pre-wash the column with Hexane containing 1% Triethylamine (Et3N).[1][2] Alternatively, use neutral Alumina.[1][2]

Q3: Can I use NaH instead of

-

Protocol Shift: Use NaH (60% dispersion, washed with hexane) in THF.[1][2] The irreversible deprotonation by H2 release prevents the "buffering" effect seen with alkoxides.[2] However, ensure your precursor is absolutely dry (azeotrope with toluene), as NaOH generated from water will hydrolyze the ester before cyclization.[1][2]

Q4: The product has a lower melting point than reported. A: You likely have a mixture of the keto and enol tautomers, or partial oxidation to the chromone.[1][2]

-

Verification: Run H-NMR. The 3-chromanone should show a distinct singlet (or AB quartet) for the C-2 protons around

4.5-4.8 ppm. If you see a vinylic proton signal around

Advanced Optimization: Solvent & Base Matrix

Use this table to select conditions based on your lab's constraints.

| Base System | Solvent | Temp | Yield Potential | Risk Factor | Notes |

| NaOMe | MeOH | Reflux | Low (20-40%) | High | High temp promotes polymerization; reversible. |

| Toluene | 0°C | High (60-75%) | Medium | Best balance of solubility and basicity.[2] | |

| NaH | THF | 0°C -> RT | High (70-80%) | Low | Recommended. Irreversible; requires strict anhydrous technique.[2] |

| LDA | THF | -78°C | Medium | High | Kinetic control is good, but workup is messy; often over-reacts.[1][2] |

References

-

Rosowsky, A., et al. (1970).[1][2] "Structural analogs of L-glutamic acid. I. Synthesis of 3-oxochroman-2-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 7(1), 197-200.[1][2]

-

Lockhart, I. M. (1977).[1][2] "Chromans and Tocopherols." The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[2] (Foundational text on Chroman stability).

-

Padwa, A., et al. (2000).[1][2] "Rhodium(II)-Catalyzed Cyclization Reactions of Diazo Carbonyl Compounds." Journal of Organic Chemistry. (Alternative diazo-insertion route for high value/small scale).

-

Patil, S. A., et al. (2012).[1][2] "Synthesis of 3-chromanones via Dieckmann Condensation: A Review of Conditions." Synthetic Communications.

(Note: While specific patents exist for the 6-carboxylate derivative, the chemistry is homologous to the general 3-chromanone synthesis described in Reference 1.)[2]

Sources

Stability of 3-oxochromans under basic reaction conditions

The 3-Oxochroman Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you have likely encountered the "black tar" phenomenon when attempting to react 3-oxochromans (chroman-3-ones) under standard basic conditions.

The Core Issue: Unlike their robust isomers (4-chromanones), 3-oxochromans are structurally fragile . The carbonyl group at the C3 position creates a unique electronic environment where the C2 position—flanked by an ether oxygen and a carbonyl—becomes a "kill zone" for the molecule.

Under basic conditions, 3-oxochromans do not just enolize; they frequently undergo rapid ring opening via

Module 1: The Stability Spectrum (Diagnostics)

Before attempting a reaction, diagnose your current failure mode. The stability of 3-oxochromans is governed by the competition between productive enolization and destructive elimination .

Diagnostic Table: Why did my reaction fail?

| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |

| Reaction turns black/tarry immediately | Ring Opening Polymerization | Base attacked C2-H, causing | Switch to non-nucleophilic bases (e.g., LDA, LiHMDS) at -78°C or use organocatalysis. |

| Red/Orange color change | Oxidation | 3-Oxochromans are prone to auto-oxidation to chromones or coumarins in the presence of base and air. | Degas all solvents. Run strictly under Argon/Nitrogen . |

| Starting material recovery (No Reaction) | Incorrect Base Strength | The base was too weak to deprotonate, or the enolate is stable but unreactive (thermodynamic sink). | Use a Lewis Acid catalyst (e.g., |

| Complex mixture of isomers | Isomerization | Base catalyzed migration of the double bond or tautomerization. | Avoid thermodynamic conditions. Use Kinetic Control (fast addition, low temp). |

Module 2: Mechanistic Deep Dive

Understanding the decomposition pathway is critical for designing successful experiments.

The "Kill Zone" Mechanism

The proton at C2 is highly acidic (

Figure 1: The bifurcation of the reaction pathway. Success depends on trapping the enolate (Green path) faster than it eliminates (Red path).

Module 3: Validated Protocols

Do not use standard "textbook" aldol conditions (e.g., NaOH/EtOH, reflux). These are destructive for 3-oxochromans.

Protocol A: Organocatalytic Aldol (Soft Enolization)

Best for: Condensation with aldehydes (e.g., synthesis of homoisoflavonoids).

Theory: Uses a secondary amine to form an enamine intermediate. The enamine is less prone to ring opening than the anionic enolate.

-

Reagents:

-

3-Oxochroman (1.0 eq)

-

Aldehyde (1.1 eq)

-

Pyrrolidine (0.2 eq) - Catalyst

-

Solvent: Methanol or Toluene (Anhydrous)

-

-

Procedure:

-

Dissolve 3-oxochroman and aldehyde in solvent.

-

Add pyrrolidine dropwise at 0°C .

-

Allow to warm to Room Temperature (RT) slowly. Do not heat.

-

Monitor by TLC.[1] If the reaction stalls, add a catalytic amount of acetic acid (co-catalyst).

-

-

Workup:

-

Quench with dilute HCl (cold) to remove the amine. Extract immediately.

-

Protocol B: Kinetic Alkylation (Silyl Enol Ether Route)

Best for: Alkylation or reaction with sensitive electrophiles.

Theory: Traps the enolate immediately as a silyl enol ether (Mukaiyama method), preventing the elimination pathway.

-

Formation of Silyl Enol Ether:

-

Cool a solution of 3-oxochroman in THF to -78°C .

-

Add LiHMDS (1.1 eq) dropwise. Wait 15 mins.

-

Add TMSCl (Trimethylsilyl chloride, 1.2 eq) rapidly.

-

Warm to RT. The silyl enol ether is stable and can be isolated or used in situ.

-

-

Reaction (Mukaiyama Aldol):

-

React the silyl enol ether with the electrophile using a Lewis Acid (

or

-

FAQs: Troubleshooting & Optimization

Q: Can I use NaH (Sodium Hydride) for alkylation? A: High Risk. NaH is a strong, non-nucleophilic base, but the reaction is heterogeneous and often requires RT or heating to initiate. This thermal energy is usually sufficient to trigger the ring-opening elimination. If you must use NaH, use a catalytic amount of alcohol to initiate, but LiHMDS at -78°C is vastly superior.

Q: Why is my product unstable on Silica Gel? A: 3-Oxochromans and their derivatives are often acid-sensitive (prone to aromatization or oxidation).

-

Fix: Pre-treat your Silica Gel column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites before loading your sample.

Q: Is the 4-position reactive? A: Yes, but less so than C2. However, under thermodynamic conditions, you may observe isomerization where the double bond migrates to the 3-4 position (forming a chromone derivative) if oxidation occurs.

Q: How do I store 3-oxochroman starting material? A: It degrades at room temperature over time. Store at -20°C under an inert atmosphere (Argon). If it turns yellow/orange, purify via recrystallization (from hexane/ether) before use.

References